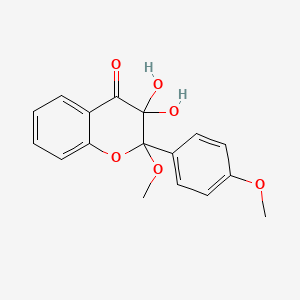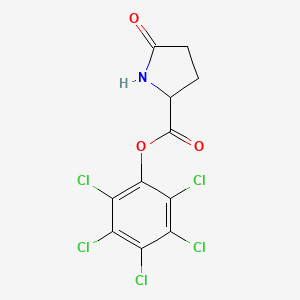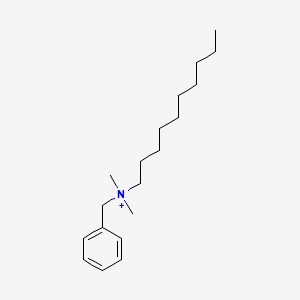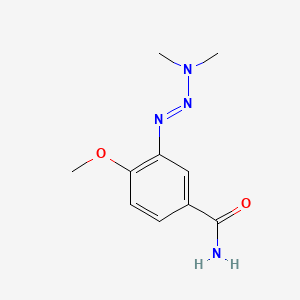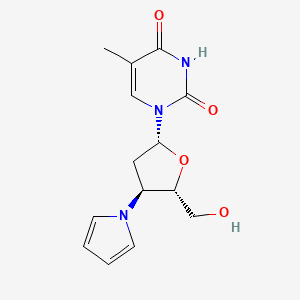
3'-Deoxy-3'-pyrrolthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-pyrrolthymidine is a synthetic nucleoside analogue, structurally related to thymidine. This compound is characterized by the absence of a hydroxyl group at the 3’ position of the sugar moiety, replaced by a pyrrolidine ring. This modification imparts unique properties to the molecule, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-pyrrolthymidine typically involves the modification of thymidineFor instance, the reaction of 3’-deoxy-3’-iodothymidine with pyrrolidine under basic conditions can yield 3’-Deoxy-3’-pyrrolthymidine .
Industrial Production Methods: Industrial production of 3’-Deoxy-3’-pyrrolthymidine may involve automated synthesis systems. These systems can optimize reaction conditions, such as temperature and solvent choice, to achieve high yields and purity. For example, using acetonitrile as a solvent and heating the reaction mixture at 150°C for a specific duration can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Deoxy-3’-pyrrolthymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3’ position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Pyrrolidine or other nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-pyrrolthymidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-pyrrolthymidine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The compound targets enzymes involved in DNA replication, such as DNA polymerases, and disrupts their activity. This mechanism is particularly useful in antiviral and anticancer therapies, where rapid cell division is a hallmark .
Comparación Con Compuestos Similares
3’-Deoxy-3’-aminothymidine: Another nucleoside analogue with a similar structure but an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: Contains a fluorine atom at the 3’ position, used in PET imaging.
3’-Deoxy-3’-sulfanylmethyl nucleoside derivatives: These compounds have a sulfanylmethyl group at the 3’ position and exhibit cytostatic activity.
Uniqueness: 3’-Deoxy-3’-pyrrolthymidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research and therapeutic applications.
Propiedades
Número CAS |
124355-24-4 |
|---|---|
Fórmula molecular |
C14H17N3O4 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-pyrrol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O4/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)21-12)16-4-2-3-5-16/h2-5,7,10-12,18H,6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
Clave InChI |
SGHAPKYTEJEBPH-QJPTWQEYSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=CC=C3 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


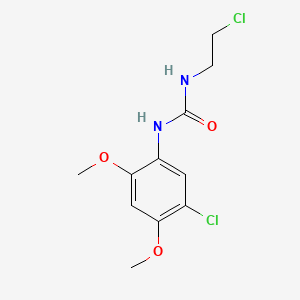
![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
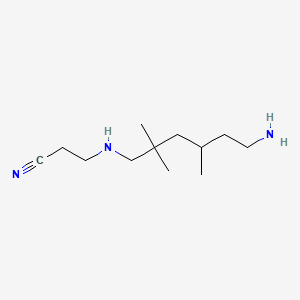
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
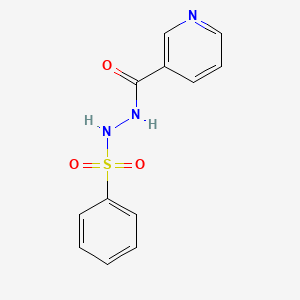
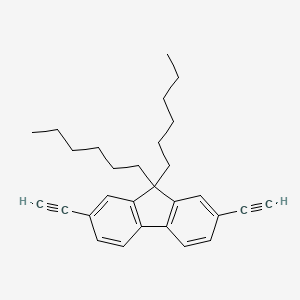
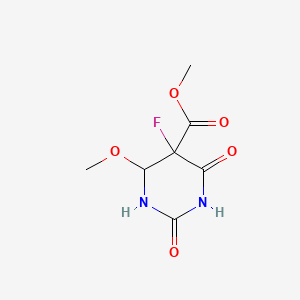

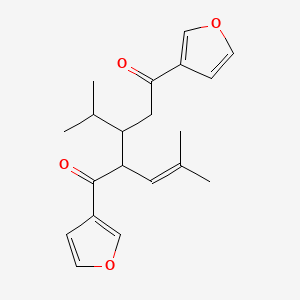
![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
